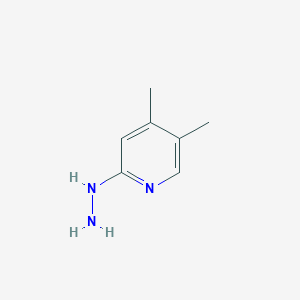

吡啶-2-基肼基-4,5-二甲基-

货号 B2797076

CAS 编号:

1154030-52-0

分子量: 137.186

InChI 键: JVTGLUUDICJCOH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“Pyridine, 2-hydrazinyl-4,5-dimethyl-” is a chemical compound used in scientific research for its diverse applications. It offers potential in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. It is structurally related to benzene, with one methine group i.e., =CH- is replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of pyridine compounds has been noted in various studies. For instance, a study reported the synthesis of pyridine appended 2-hydrazinylthiazole derivatives through Hantzsch thiazole methodologies . Another study mentioned the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles .Chemical Reactions Analysis

The chemical reactions involving pyridine compounds have been explored in various studies. For example, one study reported the reaction of 2,3-diaminopyridine with benzaldehyde, followed by cyclization to form imidazo[4,5-b]pyridine . Another study discussed the reaction of 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile with various halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to obtain the expected regioisomers compounds .Physical And Chemical Properties Analysis

Pyridine is a water-miscible liquid with an unpleasant fish-like smell and colorless. It is highly flammable. The molecular weight or molar mass of pyridine is 79.1 gram per mole. The density of pyridine is 982 kilogram per meter cube. Also, the boiling point of pyridine is 115oC and the melting point of pyridine is −41.6oC .科学研究应用

新衍生物的合成

- 三唑并吡啶、吡啶并三嗪和吡啶-吡唑杂化衍生物:从 2-肼基-4,5-二甲基吡啶开始合成了一系列新型衍生物,显示出抗菌和抗氧化活性。这些衍生物经过分子对接筛选,针对 GlcN-6-P 合酶,显示出中等到良好的结合能,这表明具有潜在的生物学应用 (Flefel 等人,2018)。

抗菌和抗肿瘤活性

- 吡啶环再环化:吡喃并[3,4-c]吡啶的 8-肼基衍生物已经合成,产生了具有已证明的抗菌和抗肿瘤活性的新型三环杂环系统。这展示了 2-肼基-4,5-二甲基吡啶在生成生物活性化合物方面的多功能性 (Paronikyan 等人,2016)。

具有生物活性的杂环

- 含硒杂环:从 2-肼基-4,5-二甲基吡啶衍生物合成含硒杂环展示了一种创建具有潜在生物学应用的新型化合物的方法。研究了合成化合物的效用,以生成杂环,如嘧啶并硒并吡啶和噻嗪并硒并吡啶衍生物,表明具有广泛的可能的生物活性 (Abdel-Hafez 等人,2006)。

药物递送系统

- 用于药物递送的嵌段共聚物:含吡啶的席夫碱衍生物的合成和表征及其作为药物递送系统并入嵌段共聚物突出了 2-肼基-4,5-二甲基吡啶衍生物的新应用。这些系统显示出对水溶性差的药物的递送得到改善,证明了该化合物在药物制剂中的潜力 (Ghosh 等人,2019)。

复杂杂环系统的合成

- 用于生物活性的金属配合物:使用吡啶-吡唑啉衍生物(源自 2-肼基-4,5-二甲基吡啶)合成新型过渡金属配合物展示了一种先进的方法,用于创建对癌细胞具有细胞毒活性的化合物。这表明了基于这些金属配合物开发治疗剂的潜力 (Chen 等人,2021)。

安全和危害

属性

IUPAC Name |

(4,5-dimethylpyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-7(10-8)9-4-6(5)2/h3-4H,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTGLUUDICJCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1154030-52-0 | |

| Record name | 2-hydrazinyl-4,5-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

3.8 g (18.4 mmol, purity 90%) of the compound from Example 20A are initially charged in 12.5 ml of ethanol. 8.9 ml (9.2 g, 183.8 mmol) of hydrazine hydrate are added, and the mixture is reacted in a single-mode microwave oven (CEM Explorer) at 170° C. (100 Watt) for 2 h. The reaction solution is then concentrated, and the residue is taken up in ethyl acetate and washed in each case once with saturated sodium bicarbonate solution and saturated sodium chloride solution. The organic phase is dried over sodium sulfate, filtered and concentrated under reduced pressure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[2-[1-(3-methylpyridin-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2796993.png)

![Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2796994.png)

![6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2796995.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2797002.png)

![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2797005.png)

![(E)-N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2797006.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2797007.png)

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2797010.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2797015.png)

![3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2797016.png)